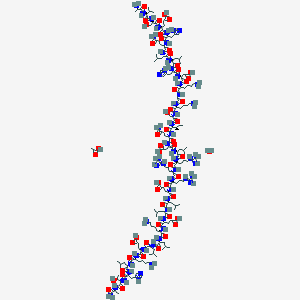
3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI) is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic organic compound with a unique structure that has shown potential in various scientific fields. The purpose of
作用機序
The mechanism of action of 3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI) is not fully understood. However, it has been suggested that the compound may act by inhibiting the production of pro-inflammatory cytokines, inducing apoptosis in cancer cells, and inhibiting bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI) are not fully understood. However, studies have shown that the compound may have anti-inflammatory, anticancer, and antibacterial effects.
実験室実験の利点と制限
One advantage of using 3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI) in lab experiments is its unique structure, which may provide insights into the development of new drugs. However, a limitation is that the mechanism of action of the compound is not fully understood, which may limit its potential applications.
将来の方向性
There are several future directions for research on 3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI). One direction is to further investigate the compound's mechanism of action, which may provide insights into its potential applications. Another direction is to explore the compound's potential use as an anti-inflammatory, anticancer, or antibacterial agent. Additionally, future research could focus on developing new derivatives of 3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI) with improved properties.
合成法
The synthesis of 3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI) involves the reaction of cycloheptanone with hydroxylamine hydrochloride to form cycloheptanone oxime. The oxime is then reacted with acetic anhydride to form the corresponding N-acetyl derivative. The N-acetyl derivative is then treated with phosphorous oxychloride to form the 2-chloro derivative, which is then reacted with sodium azide to form the corresponding azido derivative. The azido derivative is then reduced with hydrogen gas in the presence of palladium on carbon to form the final product.
科学的研究の応用
3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI) has shown potential in various scientific fields. It has been studied as a potential anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. It has also been studied as a potential anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, 3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI) has been studied as a potential antibacterial agent, as it has been shown to inhibit the growth of certain bacterial strains.
特性
CAS番号 |
168138-51-0 |
|---|---|
製品名 |
3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI) |
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
2-oxa-4-azatetracyclo[5.3.1.15,9.01,5]dodecan-3-one |
InChI |
InChI=1S/C10H13NO2/c12-8-11-9-2-6-1-7(3-9)5-10(9,4-6)13-8/h6-7H,1-5H2,(H,11,12) |
InChIキー |
YIQDLZVWJNCGCB-UHFFFAOYSA-N |
SMILES |
C1C2CC34CC1CC3(C2)OC(=O)N4 |
正規SMILES |
C1C2CC34CC1CC3(C2)OC(=O)N4 |
同義語 |
3a,7:5,8a-Dimethano-4H-cycloheptoxazol-2(3H)-one,tetrahydro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



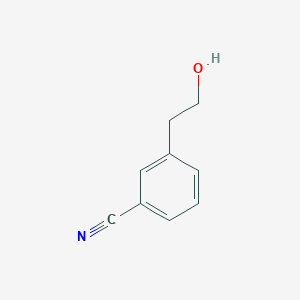
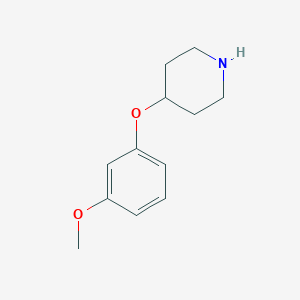
![1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-](/img/structure/B60618.png)
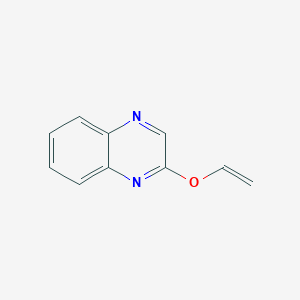
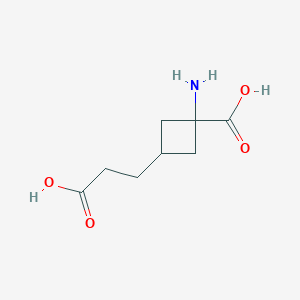


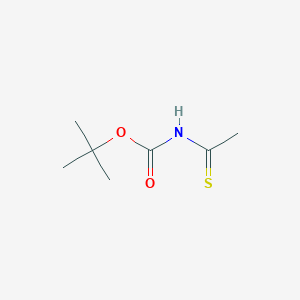

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B60634.png)
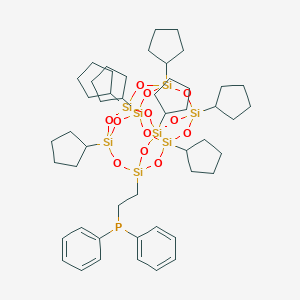
![methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B60639.png)

